Trimethyl benzene-1,3,5-tricarboxylate, also known as trimethyl trimesate, is a highly symmetric aromatic triester utilized as a premium precursor in advanced materials science and organic synthesis. Featuring a central benzene ring substituted with three methyl ester groups, it exhibits a melting point of 144–147 °C and excellent thermal stability . Unlike its free acid counterpart, this compound provides enhanced solubility in volatile organic solvents and serves as a controlled-release building block[1]. In procurement contexts, it is primarily sourced for the modulated synthesis of Metal-Organic Frameworks (MOFs), the assembly of convergent dendrimers, and as a stable intermediate for transesterification in specialty polymer manufacturing.
Substituting Trimethyl benzene-1,3,5-tricarboxylate with its closest analogs—trimesic acid or trimesoyl chloride—often compromises process control and product quality. Trimesic acid suffers from low solubility in common non-polar organic solvents and reacts too rapidly in direct MOF synthesis, leading to burst nucleation and sub-optimal crystal growth [1]. Conversely, while trimesoyl chloride provides high reactivity for cross-linking, its extreme moisture sensitivity demands rigorous anhydrous handling and generates corrosive byproducts. Trimethyl benzene-1,3,5-tricarboxylate bridges this gap, offering bench-stable handling, broad organic solubility, and the ability to undergo controlled in situ hydrolysis or transesterification, which is critical for growing high-quality MOF crystals such as MIL-100(Al) and synthesizing well-defined macromolecules [2].
In solvothermal MOF synthesis, the direct use of trimesic acid often leads to uncontrolled coordination with metal nodes, resulting in rapid nucleation and higher defect densities. Trimethyl benzene-1,3,5-tricarboxylate serves as a superior slow-release precursor. Under hydrothermal conditions, its ester groups undergo controlled in situ hydrolysis, gradually releasing the active trimesate linker. This kinetic modulation suppresses burst nucleation, favoring the thermodynamic growth of highly ordered single crystals (e.g., MIL-100 variants) with optimized pore-channel structures[1].
| Evidence Dimension | Linker release rate and nucleation kinetics |
| Target Compound Data | Gradual in situ generation of H3BTC via ester hydrolysis |
| Comparator Or Baseline | Trimesic acid (H3BTC): Immediate availability causing rapid burst nucleation |
| Quantified Difference | Enables optimized synthesis of nanoscale MOFs within narrow pH ranges (0.5-0.7) by controlling linker availability |
| Conditions | Hydrothermal MOF synthesis (e.g., MIL-100(Al) at 210 °C) |
Procuring the ester form enables researchers to synthesize high-quality, structurally uniform MOF crystals required for advanced ion transport and gas separation applications.
Trimesic acid exhibits poor solubility in many common organic solvents (approximately 0.5 g/L in water and insoluble in non-polar solvents), often necessitating the use of high-boiling polar solvents that complicate downstream purification [1]. In contrast, Trimethyl benzene-1,3,5-tricarboxylate is highly soluble in standard volatile organic solvents such as dichloromethane (CH2Cl2) and tetrahydrofuran. This broad solubility profile allows for homogeneous transesterification and coupling reactions, making it an ideal core building block for convergent dendrimer synthesis and specialized polyester formulations [2].
| Evidence Dimension | Solubility in volatile organic solvents (e.g., CH2Cl2) |
| Target Compound Data | Highly soluble, enabling homogeneous liquid-phase coupling |
| Comparator Or Baseline | Trimesic acid: Insoluble in non-polar solvents, limited to ~15 g/L in water at 20 °C |
| Quantified Difference | Eliminates the need for harsh, high-boiling solvents during organic assembly |
| Conditions | Standard ambient organic synthesis workflows for dendrimers |
Buyers synthesizing complex macromolecules can achieve homogeneous reaction conditions and vastly simplify solvent removal during product isolation.
For the synthesis of polyamides or functionalized esters, trimesoyl chloride is frequently used due to its high reactivity. However, it is extremely moisture-sensitive, degrades rapidly upon atmospheric exposure, and generates corrosive hydrochloric acid byproducts. Trimethyl benzene-1,3,5-tricarboxylate offers a bench-stable alternative that is entirely insensitive to ambient moisture . While it requires catalytic transesterification conditions, its superior shelf-life and safer handling profile significantly reduce the overhead associated with inert-atmosphere operations and specialized storage.
| Evidence Dimension | Sensitivity to atmospheric moisture |
| Target Compound Data | Bench-stable indefinitely under standard ambient conditions |
| Comparator Or Baseline | Trimesoyl chloride: Rapidly hydrolyzes upon atmospheric exposure |
| Quantified Difference | Zero requirement for inert-atmosphere handling or specialized dry storage |
| Conditions | Storage and reaction setup in standard laboratory environments |
Procurement can reduce hazardous material handling costs and avoid batch-to-batch reproducibility issues caused by degraded acid chloride precursors.
Trimethyl benzene-1,3,5-tricarboxylate is the preferred precursor when synthesizing highly crystalline MOFs (such as MIL-100(Al)). Its slow in situ hydrolysis provides a controlled release of the trimesate linker, suppressing rapid nucleation and favoring the thermodynamic growth of uniform porous structures [1].
Due to its high solubility in solvents like dichloromethane, this ester is an ideal core molecule for the convergent synthesis of polyanionic dendrimers. It allows for homogeneous transesterification or amidation reactions without the need for high-boiling polar aprotic solvents, vastly simplifying downstream purification [2].
In the formulation of advanced polyesters and flame-retardant thermoplastics, trimethyl trimesate acts as a stable, trifunctional cross-linking agent. It replaces highly reactive and moisture-sensitive acid chlorides, allowing for safer, benchtop-stable handling while providing the necessary reactivity under standard melt-process condensation or transesterification conditions[3].